molecular formula C18H22Cl4N4 B570682 L-745,870 Trihydrochloride CAS No. 866021-03-6

L-745,870 Trihydrochloride

Katalognummer B570682
CAS-Nummer: 866021-03-6
Molekulargewicht: 436.202
InChI-Schlüssel: KJSOYZLYCFYXFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular formula of L-745,870 Trihydrochloride is C18H19ClN4·3HCl . It has a molecular weight of 436.21 .


Physical And Chemical Properties Analysis

L-745,870 Trihydrochloride is a solid substance . It is soluble in water up to 100 mM .

Wissenschaftliche Forschungsanwendungen

  • Dopamine D4 Receptor Antagonism : L-745,870 is identified as a selective antagonist of the dopamine D4 receptor. It shows high binding affinity and selectivity for this receptor compared to other dopamine receptor subtypes. This property makes it a significant molecule for studying the role of dopamine D4 receptors in various neurological and psychiatric conditions (Patel et al., 1997).

  • Antipsychotic Potential in Schizophrenia : Despite initial evidence suggesting that L-745,870 could be an effective antipsychotic agent, particularly due to its high affinity for the dopamine D4 receptor, clinical trials revealed that it was ineffective as an antipsychotic in humans (Bristow et al., 1997).

  • Treatment of Parkinson’s Disease Dyskinesia : Research indicates that L-745,870 reduces l-DOPA-induced dyskinesia in Parkinson's disease models. It does so without affecting the duration of the antiparkinsonian benefits of l-DOPA. This suggests its potential as a therapeutic approach for managing dyskinesia in Parkinson’s disease (Huot et al., 2012).

  • Influence on Other Receptors : L-745,870 has been shown to selectively block currents activated by D4 but not D2 receptors, indicating its specificity in receptor interactions. This selective antagonism provides insights into the distinct roles of D4 and D2 receptors in various physiological processes (Pillai et al., 1998).

  • Metabolism and Biotransformation : The metabolism of L-745,870 has been studied in various species including rats, monkeys, and humans. The research identifies two major metabolic pathways: N-dealkylation at the piperazine moiety and the formation of a novel mercapturic acid adduct (Zhang et al., 2000).

  • Activity in Retinal Models : L-745,870 demonstrates activity at dopamine D4 receptors in vivo using the chick retina as a model system. This study provides insights into the pharmacological effects of L-745,870 on retinal physiology (Zawilska et al., 2003).

  • Ineffectiveness in Rodent Behavioral Models : L-745,870 does not exhibit a neuroleptic-like profile in various rodent behavioral models. This suggests that D4 receptor antagonism might not be solely responsible for the effects of certain antipsychotic drugs, highlighting the complexity of psychopharmacology (Bristow et al., 1997).

  • Potential in ALS Treatment : A study on transgenic mice models of ALS (Amyotrophic Lateral Sclerosis) shows that L-745,870 significantly delays the onset of motor deficits and extends the lifespan of these animals. It also reduces microglial activation, suggesting its potential in ALS treatment (Tanaka et al., 2008).

  • Neuroprotective Effects : L-745,870 has been shown to exert a neuroprotective effect against ischemia-induced neural cell damage in a gerbil model. This highlights its potential therapeutic use in acute ischemic disorders (Okada et al., 2005).

  • Role in Nicotine Addiction : L-745,870 has been found to attenuate reinstatement of extinguished nicotine-seeking behavior in rats, indicating its potential role in the management of nicotine addiction (Yan et al., 2012).

Safety And Hazards

The safety data sheet for L-745,870 Trihydrochloride advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSOYZLYCFYXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-745,870 Trihydrochloride

CAS RN

866021-03-6
Record name L-745870 trihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866021036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-745870 TRIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H9TSV2PSX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
34
Citations
P Huot, TH Johnston, JB Koprich, A Aman… - … of Pharmacology and …, 2012 - ASPET
l-DOPA-induced dyskinesia remains an unmet challenge in the treatment of Parkinson's disease (PD). Here, we investigate the potential antidyskinetic efficacy of 3-([4-(4-chlorophenyl)…
Number of citations: 41 jpet.aspetjournals.org
P Huot, TH Johnston, JB Koprich… - Behavioural …, 2015 - journals.lww.com
… On days of behavioural testing, rats were administered L-DOPA/benserazide (6/15 mg/kg intraperitoneally) in combination with L-745,870 trihydrochloride (0.1, 0.3, 1 mg/kg free base …
Number of citations: 29 journals.lww.com
BJ Cao, RJ Rodgers - European journal of pharmacology, 1997 - Elsevier
… The compounds used were clozapine (Sigma, UK), L-745,870 trihydrochloride and L-741,742 hydrochloride (Tocris Cookson, UK) and chlordiazepoxide hydrochloride (Sigma). …
Number of citations: 57 www.sciencedirect.com
T Scardochio, PBS Clarke - Psychopharmacology, 2013 - Springer
… , D2 antagonist L-741,626, D3 agonist (+)-PD 128907 hydrochloride, D3 antagonist NGB 2904, D4 agonist PD 168077 maleate, and the D4 antagonist L-745,870 trihydrochloride. …
Number of citations: 31 link.springer.com
Y Ma - 2020 - search.proquest.com
… zebrafish under high-throughput pharmacological dissections with dopamine-receptor antagonists SCH-23390, eticlopride hydrochloride, haloperidol, and L-745,870 trihydrochloride in …
Number of citations: 3 search.proquest.com
M Leopoldo, SV Selivanova, A Müller… - Chemistry & …, 2014 - Wiley Online Library
… the presence of 1 μm L-745,870 trihydrochloride. Only partial … of 1 μm or 10 μm L-745,870 trihydrochloride in Tris buffer at rt for … For the blocking, L-745,870 trihydrochloride (40 mg/kg, …
Number of citations: 4 onlinelibrary.wiley.com
J Besheer, KR Short, RA Bevins - Behavioural Brain Research, 2001 - Elsevier
In a free-choice test, rats display a tendency to interact more with a novel object than a familiar object. In the present report, we assessed the role of the dopaminergic and cholinergic …
Number of citations: 52 www.sciencedirect.com
E Obuchowicz, J Turchan - European neuropsychopharmacology, 1999 - Elsevier
The aim of this study was to evaluate the effect of acute, subchronic (14 days) and chronic (28 days) intraperitoneal (ip) administration of clozapine (10 or 25 mg/kg) on neuropeptide Y (…
Number of citations: 14 www.sciencedirect.com
MD Vergara, VN Keller, JA Fuentealba… - Behavioural brain …, 2017 - Elsevier
The prelimbic area (PL) of the medial Prefrontal cortex (mPFC) is involved in the acquisition and expression of conditioned and innate fear. Both types of fear share several neuronal …
Number of citations: 7 www.sciencedirect.com
AM Basso, KB Gallagher, NA Bratcher… - …, 2005 - nature.com
Dopamine plays a role in the pathophysiology of depression and therapeutic effects of antidepressants but the contribution of individual D 2-like receptor subtypes (D 2, D 3, D 4) to …
Number of citations: 98 www.nature.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.